molecular formula C9H10ClNO2 B11824619 Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Cat. No.: B11824619
M. Wt: 199.63 g/mol
InChI Key: SBTBVZPAEOOTMS-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .

Biological Activity

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features that confer distinct biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is a derivative of pyridine and possesses an enone functional group, which is crucial for its biological interactions. The compound's molecular formula can be represented as C12_{12}H12_{12}ClN1_{1}O2_{2}.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that are critical in disease mechanisms.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it demonstrated in vitro activity against A549 lung cancer cells with an IC50_{50} value of 40.89 μg/mL, indicating moderate potency against this cancer cell line .

2. Enzyme Interaction Studies

The compound is utilized in research focusing on enzyme interactions. It serves as a building block in synthesizing more complex organic molecules and studying metabolic pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic processes.
Anticancer ActivityShowed promising anticancer effects on A549 cells with an IC50_{50} of 40.89 μg/mL.
PharmacokineticsEvaluated pharmacokinetic profiles suggesting favorable absorption and distribution characteristics.

Research Findings

Research has highlighted various aspects of the compound's biological activity:

  • Pharmacokinetics : Studies suggest that this compound possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, making it a suitable candidate for further drug development .
  • Antioxidant Activity : In addition to anticancer effects, the compound also exhibited moderate antioxidant activity, which may contribute to its therapeutic potential .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H

InChI Key

SBTBVZPAEOOTMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1.Cl

Origin of Product

United States

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